Product packaging for Ac-dACEphosphoramidite(Cat. No.:)

Ac-dACEphosphoramidite

Cat. No.: B12221528
M. Wt: 795.9 g/mol
InChI Key: DMHOKHJJIFMQTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Ac-dC-CE Phosphoramidite (B1245037) within Modified Nucleoside Chemistry

Ac-dC-CE Phosphoramidite is a chemically modified derivative of the natural nucleoside deoxycytidine. wikipedia.org In its full chemical name, 5'-Dimethoxytrityl-N-acetyl-2'-deoxycytidine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, each component plays a critical role in the synthesis process. nih.gov The "Ac" denotes an acetyl (CH₃CO) group that protects the exocyclic amine of the cytosine base. This protection is vital to prevent unwanted side reactions during the stepwise addition of nucleotides. biosearchtech.com The "dC" signifies deoxycytidine, the core nucleoside. "CE" refers to the 2-cyanoethyl group that temporarily protects the phosphorus atom of the phosphoramidite. wikipedia.org

The use of the acetyl protecting group on deoxycytidine is a key feature. While other protecting groups like benzoyl (Bz) are also used, the acetyl group offers specific advantages. For instance, in certain deprotection schemes, particularly those employing ultramild conditions or specific amine solutions, the acetyl group can be removed more readily and with fewer side reactions compared to the benzoyl group. atdbio.com This is particularly important when synthesizing oligonucleotides that contain other sensitive chemical modifications.

The broader field of modified nucleoside chemistry seeks to create nucleic acid analogues with enhanced properties, such as increased stability against nuclease degradation, improved binding affinity to target sequences, or the introduction of functional labels. biosynth.com Ac-dC-CE Phosphoramidite is a fundamental building block in this context, not because it is heavily modified itself, but because its well-understood and reliable chemistry allows for its seamless integration into synthesis cycles that may include other, more complex modified phosphoramidites. nih.gov

Significance of Phosphoramidite Building Blocks in Oligonucleotide Synthesis Methodologies

The development of nucleoside phosphoramidites in the early 1980s by Beaucage and Caruthers revolutionized DNA and RNA synthesis. wikipedia.org This chemical approach, known as the phosphoramidite synthesis cycle, is an automated, four-step process that allows for the rapid and efficient assembly of oligonucleotides on a solid support. biosearchtech.com The four steps are:

Deblocking (Detritylation): The removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction. atdbio.com

Coupling (Activation): The activated phosphoramidite, in this case Ac-dC-CE Phosphoramidite, is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by an acidic azole catalyst. sigmaaldrich.com

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (sequences missing a nucleotide). sigmaaldrich.com

Oxidation: The unstable phosphite (B83602) triester linkage formed during coupling is converted to a stable phosphate (B84403) triester linkage. sigmaaldrich.com

This cycle is repeated for each nucleotide to be added to the sequence. The high coupling efficiency of phosphoramidites, typically exceeding 98-99%, is a major reason for the success of this method, enabling the synthesis of long oligonucleotides with high fidelity.

Ac-dC-CE Phosphoramidite is a workhorse in this process, providing the deoxycytidine component in a stable and reactive form. Its chemical properties are well-characterized, ensuring reliable performance in automated DNA synthesizers. glenresearch.comglenresearch.com

Chemical and Physical Properties of Ac-dC-CE Phosphoramidite

The utility of Ac-dC-CE Phosphoramidite in oligonucleotide synthesis is directly related to its specific chemical and physical properties.

PropertyValueReference
Chemical Formula C₄₁H₅₀N₅O₈P glenresearch.com
Molecular Weight 771.85 g/mol glenresearch.com
CAS Number 154110-40-4 glenresearch.com
Appearance White to off-white powder
Purity ≥98% (typically by HPLC)
Solubility Soluble in anhydrous acetonitrile (B52724) biosearchtech.com
Storage Conditions Freezer storage, -10 to -30°C, under dry conditions cambio.co.uk

Research Findings on Ac-dC-CE Phosphoramidite

Research involving Ac-dC-CE Phosphoramidite often focuses on its application in the synthesis of modified oligonucleotides and the optimization of deprotection strategies.

Research AreaKey FindingsReference
Ultramild Deprotection Ac-dC-CE Phosphoramidite is compatible with ultramild deprotection conditions, such as using potassium carbonate in methanol. This is advantageous when the oligonucleotide contains base-labile modifications. cambio.co.uk
Fast Deprotection In conjunction with other rapidly deprotected phosphoramidites (e.g., those with phenoxyacetyl or dimethylformamidine protecting groups), Ac-dC allows for significantly faster overall deprotection times using reagents like aqueous methylamine (B109427). umich.edu
Synthesis of Modified Oligonucleotides Ac-dC-CE Phosphoramidite is routinely used in the synthesis of oligonucleotides containing a variety of modifications, including backbone alterations like phosphorothioates and the incorporation of labels or functional groups. Its standard coupling and deprotection characteristics make it a reliable component in these complex syntheses. nih.govumich.edu
L-DNA Synthesis A stereoisomeric form, beta-L-Ac-dC-CE Phosphoramidite, is available for the synthesis of L-DNA (the mirror image of natural D-DNA), which has applications in aptamers and other nuclease-resistant constructs. glenresearch.comglenresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H50N7O7P B12221528 Ac-dACEphosphoramidite

Properties

Molecular Formula

C42H50N7O7P

Molecular Weight

795.9 g/mol

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]acetamide

InChI

InChI=1S/C42H50N7O7P/c1-28(2)49(29(3)4)57(54-23-11-22-43)56-36-24-38(48-27-46-39-40(47-30(5)50)44-26-45-41(39)48)55-37(36)25-53-42(31-12-9-8-10-13-31,32-14-18-34(51-6)19-15-32)33-16-20-35(52-7)21-17-33/h8-10,12-21,26-29,36-38H,11,23-25H2,1-7H3,(H,44,45,47,50)

InChI Key

DMHOKHJJIFMQTO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C

Origin of Product

United States

Synthetic Methodologies for Ac Dacephosphoramidite and Analogues

Strategies for Nucleoside Protection and Functionalization

The initial and most critical phase in the synthesis of Ac-dACEphosphoramidite involves the selective protection of the various reactive functional groups on the nucleoside. This is essential to prevent unwanted side reactions during the subsequent phosphitylation and oligonucleotide synthesis steps. An orthogonal protection strategy is often employed, wherein each protecting group can be removed under specific conditions without affecting the others.

For the exocyclic amino groups of nucleobases like adenosine (B11128), cytidine (B196190), and guanosine, the acetyl (Ac) group is a commonly used protecting group. google.com This protection is typically achieved by treating the nucleoside with acetic anhydride (B1165640) in the presence of a base like pyridine. The acetyl group is favored for its stability under the conditions of phosphitylation and oligonucleotide synthesis, yet it can be readily removed during the final deprotection step with aqueous ammonia (B1221849) or methylamine (B109427). umich.eduglenresearch.com

The protection of the 2'-hydroxyl group of the ribose sugar is a key challenge in RNA synthesis and the synthesis of 2'-modified DNA analogues. The 2'-O-[bis(2-acetoxyethoxy)methyl] (ACE) group is an acid-labile orthoester protecting group. glenresearch.comresearchgate.net The introduction of the ACE group is a critical step and is typically performed on a nucleoside that already has its 5'-hydroxyl group protected, often with a silyl (B83357) ether group to ensure compatibility with the acid-labile nature of the ACE group. researchgate.net The use of an orthoester for 2'-protection prevents the 2' to 3' migration that can be an issue with silyl protecting groups like TBDMS. glenresearch.com

The 5'-hydroxyl group is typically protected with a dimethoxytrityl (DMT) group for standard phosphoramidite (B1245037) chemistry, which allows for monitoring of coupling efficiency during solid-phase synthesis. However, for 2'-ACE chemistry, a fluoride-labile silyl ether protecting group is often used for the 5'-hydroxyl to maintain orthogonality with the acid-labile 2'-ACE group. researchgate.netnih.gov

A general synthetic sequence for the protection and functionalization of a deoxyadenosine (B7792050) nucleoside to an N-acetyl-2'-O-ACE protected intermediate would involve:

Protection of the 5'-hydroxyl group with a suitable silyl ether.

Acetylation of the N6-amino group of adenine (B156593).

Introduction of the 2'-O-ACE group.

Selective deprotection of the 5'-silyl group to provide the free 5'-hydroxyl necessary for subsequent phosphitylation.

Phosphitylation Approaches for Phosphoramidite Formation

Once the appropriately protected nucleoside with a free 3'-hydroxyl group is obtained, the next crucial step is phosphitylation. This reaction introduces the phosphoramidite moiety at the 3'-position, rendering the molecule ready for use in automated oligonucleotide synthesis.

The most common phosphitylating agent used is 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of a mild, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534). umich.edu The reaction is typically carried out in an anhydrous aprotic solvent like dichloromethane (B109758) or acetonitrile (B52724) to prevent hydrolysis of the reactive phosphitylating agent.

The general reaction is as follows: Protected Nucleoside-3'-OH + Cl-P(OCH2CH2CN)(N(iPr)2) + DIPEA → Protected Nucleoside-3'-O-P(OCH2CH2CN)(N(iPr)2) + DIPEA·HCl

The 2-cyanoethyl group serves as the protecting group for the phosphorus, which is stable during the synthesis cycles but can be readily removed during the final deprotection of the oligonucleotide. The diisopropylamino group is a good leaving group during the coupling reaction on the solid support.

An alternative phosphitylating agent is bis(N,N-diisopropylamino)methoxyphosphine, which can also be used in the presence of a weak acid activator like 1H-tetrazole. oup.com

Optimization of Reaction Conditions for this compound Synthesis

For the N-acetylation step, controlling the temperature and reaction time is crucial to prevent over-acetylation or side reactions. The use of a slight excess of acetic anhydride is common, but large excesses can lead to purification challenges.

The introduction of the 2'-O-ACE group is a particularly sensitive step. The reaction conditions must be strictly anhydrous to prevent hydrolysis of the orthoester. The choice of the activating agent and the reaction temperature can significantly impact the yield and selectivity.

During phosphitylation , the exclusion of water is paramount. The use of freshly distilled solvents and reagents is recommended. The reaction is typically run at room temperature, and the progress is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy to determine the optimal reaction time and prevent the formation of by-products.

Table 1: Optimization Parameters for Key Synthetic Steps

Step Key Parameters to Optimize Typical Conditions Potential Issues
N-Acetylation Reagent stoichiometry, temperature, reaction time 1.1-1.5 eq. Ac₂O, Pyridine, 0°C to RT, 2-4 h Incomplete reaction, di-acetylation, purification
2'-O-ACE Protection Anhydrous conditions, activating agent, temperature Dry solvents, molecular sieves, -20°C to RT Low yield, hydrolysis of orthoester, side reactions
Phosphitylation Anhydrous conditions, reagent purity, reaction time Anhydrous CH₂Cl₂ or ACN, 1.1-1.2 eq. phosphitylating agent, RT, 2-4 h Hydrolysis of reagent, formation of H-phosphonate, low yield

Purification and Characterization of Synthetic Intermediates and Final this compound Precursors

Rigorous purification of all intermediates and the final phosphoramidite product is essential to ensure high coupling efficiencies during oligonucleotide synthesis. The primary method for purification is silica (B1680970) gel column chromatography. The choice of eluent system is critical for achieving good separation of the desired product from unreacted starting materials and by-products. For phosphoramidites, the silica gel is often pre-treated with a base like triethylamine to prevent degradation of the acid-sensitive product on the column.

Characterization of the synthetic intermediates and the final this compound is performed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are used to confirm the structure of the products at each step. ³¹P NMR is particularly important for confirming the successful formation of the phosphoramidite, which typically shows a characteristic signal around 148-152 ppm.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the final product.

Table 2: Analytical Characterization Data for a Representative this compound Analogue

Compound Technique Characteristic Data Reference
N⁶-Acetyl-5'-O-DMT-2'-O-ACE-deoxyadenosine ¹H NMR Signals corresponding to DMT, acetyl, ACE, and deoxyribose protons Fictional, based on expected structure
¹³C NMR Resonances for all carbon atoms, confirming the presence of all protecting groups Fictional, based on expected structure
HRMS Calculated m/z value matches the observed value for the molecular ion Fictional, based on expected structure
N⁶-Acetyl-5'-O-DMT-2'-O-ACE-deoxyadenosine-3'-phosphoramidite ³¹P NMR Doublet or singlet around 149 ppm google.com
HRMS Calculated m/z value matches the observed value for the molecular ion google.com

Note: The data in this table is representative and based on typical values for analogous compounds, as specific data for this compound is not publicly available.

Comparative Analysis of Synthetic Routes for this compound Derivatives

Several synthetic strategies can be envisioned for the preparation of this compound and its derivatives. The choice of route often depends on the availability of starting materials, desired scale of synthesis, and the specific nucleobase. A key point of divergence in synthetic routes is the order of introduction of the protecting groups.

Route A: 5'-Protection First

Protect the 5'-OH with a silyl group.

Protect the exocyclic amine with an acetyl group.

Introduce the 2'-O-ACE group.

Selectively deprotect the 5'-OH.

Phosphitylate the 3'-OH.

This is a common and logical approach that protects the most reactive hydroxyl group first.

Route B: Base Protection First

Protect the exocyclic amine with an acetyl group.

Protect the 5'-OH with a silyl group.

Introduce the 2'-O-ACE group.

Selectively deprotect the 5'-OH.

Phosphitylate the 3'-OH.

This route may be advantageous if the N-acetylated nucleoside is commercially available or more easily prepared.

A comparison with other 2'-protecting groups is also relevant. The 2'-O-TBDMS (tert-butyldimethylsilyl) group is a widely used alternative to the 2'-O-ACE group. glenresearch.com

Table 3: Comparative Analysis of 2'-O-Protecting Groups in Combination with N-Acetyl Protection

Feature 2'-O-ACE 2'-O-TBDMS
Introduction Orthoesterification, requires anhydrous conditions Silylation, can lead to 2'/3' mixtures
Stability Stable to base, labile to acid Stable to acid, labile to fluoride
Orthogonality with Ac Excellent Excellent
Deprotection Mild acidic conditions (e.g., pH 3.8) Fluoride source (e.g., TBAF, TEA·3HF)
Potential Issues Hydrolysis of orthoester Silyl group migration
Overall Yield (Reported for Analogues) Generally high, but sensitive to conditions Can be high, but purification of isomers may be required

Compound Names Table

Abbreviation/Trivial NameFull Chemical Name
This compoundN-Acetyl-2'-O-[bis(2-acetoxyethoxy)methyl]deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (representative for deoxyadenosine)
AcAcetyl
ACEbis(2-Acetoxyethoxy)methyl
TBDMStert-Butyldimethylsilyl
DMTDimethoxytrityl
DIPEAN,N-Diisopropylethylamine
ACNAcetonitrile
TBAFTetrabutylammonium fluoride
TEA·3HFTriethylamine trihydrofluoride

Oligonucleotide Incorporation Mechanisms and Efficiency of Ac Dacephosphoramidite

Solid-Phase Oligonucleotide Synthesis Protocols Utilizing Ac-dC Phosphoramidite (B1245037)

Ac-dC phosphoramidite is incorporated into DNA sequences using the well-established solid-phase phosphoramidite chemistry, which proceeds in the 3' to 5' direction. idtdna.comtwistbioscience.com This automated process involves a repeated four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation. idtdna.combiosearchtech.com

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) group from the nucleoside bound to the solid support, exposing a free 5'-hydroxyl group. biosearchtech.com

Coupling: The Ac-dC phosphoramidite, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as 1H-tetrazole or its more efficient derivatives like 5-ethylthio-1H-tetrazole (ETT). idtdna.comresearchgate.net This activated intermediate then reacts with the free 5'-hydroxyl group of the support-bound chain, forming a phosphite (B83602) triester linkage. idtdna.com

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, which would result in deletion mutations, they are permanently blocked ("capped") through acetylation using reagents like acetic anhydride (B1165640). idtdna.combiosearchtech.com

Oxidation: The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, typically an iodine solution, completing the addition of one nucleotide. biosearchtech.com

While compatible with standard synthesis cycles, Ac-dC phosphoramidite is a required component for specialized protocols known as "UltraMILD" and "UltraFAST" synthesis, which are designed for oligonucleotides containing sensitive labels or modifications. glenresearch.combiosearchtech.com The acetyl protecting group is specifically chosen for its compatibility with the unique deprotection conditions used in these advanced methods. biosearchtech.com

The efficiency of the coupling step is critical, as it determines the yield of the full-length oligonucleotide. In modern automated synthesis, coupling efficiencies are consistently high, typically in the range of 98-99%. biosearchtech.com This high efficiency minimizes the formation of truncated sequences. The kinetics of the coupling reaction are influenced by several factors, including the choice of activator, the concentration of the phosphoramidite, and any steric hindrance around the reacting moieties. trilinkbiotech.comnih.gov

Standard coupling times for canonical phosphoramidites are very rapid, often around 30 seconds. biosearchtech.com Modified phosphoramidites, depending on their structure, may require longer coupling times, typically ranging from 5 to 15 minutes, to achieve optimal efficiency. biosearchtech.comtrilinkbiotech.com While specific kinetic data for Ac-dC are not detailed in comparative studies, its widespread use in demanding applications confirms its robust and efficient coupling performance under optimized synthesizer conditions. The acidity of the activator plays a significant role, with more acidic activators generally leading to faster coupling kinetics. researchgate.net

Table 1: Factors Influencing Phosphoramidite Coupling Efficiency and Kinetics

FactorInfluence on Efficiency and KineticsTypical Conditions/Considerations
Activator The pKa of the activator affects the rate of protonation and activation. More acidic activators can increase coupling speed. researchgate.net1H-tetrazole, 5-ethylthio-1H-tetrazole (ETT), and 4,5-dicyanoimidazole (B129182) (DCI) are common activators.
Phosphoramidite Concentration Higher concentrations can help drive the reaction to completion, improving yield. trilinkbiotech.comRecommended concentrations are often around 0.1 M for modified reagents. trilinkbiotech.com
Coupling Time Must be sufficient for the reaction to go to completion. Modified amidites often require extended times. biosearchtech.comtrilinkbiotech.comStandard bases: ~30 seconds. Modified bases: 5-15 minutes or more. Double coupling may be used to boost efficiency. biosearchtech.comtrilinkbiotech.com
Steric Hindrance Bulky protecting groups on the phosphoramidite can slow down the reaction rate. trilinkbiotech.comRequires optimization of coupling time and potentially the use of more potent activators.
Reagent Purity Water and other nucleophilic impurities can degrade phosphoramidites and reduce coupling efficiency.Anhydrous conditions are essential. Reagents must be of high purity.

Protecting groups are essential for ensuring the fidelity of oligonucleotide synthesis. By temporarily blocking reactive sites on the nucleobases, they prevent unwanted side reactions during the multi-step synthesis cycle. idtdna.com The choice of protecting group for each nucleobase is critical and is often dictated by the desired deprotection strategy post-synthesis.

The N4-acetyl group of Ac-dC is considered a "mild" protecting group because it can be removed under gentler conditions than the standard N4-benzoyl (Bz) group on deoxycytidine. biosearchtech.com This feature is crucial for maintaining the integrity of the final oligonucleotide under specific deprotection schemes. For instance, during "UltraFAST" deprotection using a mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), the standard Bz-dC can undergo a side reaction leading to transamidation. researchgate.net The use of Ac-dC completely avoids this side product, thereby preserving the fidelity of the cytosine base. researchgate.net Therefore, the selection of the acetyl protecting group is a deliberate strategy to ensure high-fidelity incorporation when using rapid or specialized deprotection protocols.

Enzymatic Incorporation Strategies for Ac-dC into Nucleic Acids

While chemical synthesis utilizes nucleoside phosphoramidites, enzymatic synthesis relies on nucleoside triphosphates as substrates for DNA polymerases. Research has demonstrated that the triphosphate version of N4-acylated 2'-deoxycytidine (B1670253) (dCAcylTP) can be successfully incorporated into DNA strands by a variety of DNA polymerases. nih.govoup.com

Studies have shown that DNA polymerases from both family A (e.g., Taq, Klenow fragment (exo-)) and family B (e.g., KOD XL) efficiently use these modified triphosphates. oup.comresearchgate.net Interestingly, in addition to forming the correct base pair with guanine (B1146940) (G), these enzymes were also observed to facilitate mispairing with adenine (B156593) (A). nih.govoup.com In contrast, the proofreading phi29 DNA polymerase also utilized dCAcylTPs but was more prone to forming the incorrect CAcyl•A pair under the tested conditions. oup.comresearchgate.net Furthermore, terminal deoxynucleotidyl transferase (TdT), a template-independent polymerase, demonstrated the ability to incorporate hundreds of consecutive N4-acylated deoxycytidine nucleotides. oup.cominnoget.com

These findings highlight that while the nucleobase modification of Ac-dC is accepted by cellular machinery, the fidelity of its incorporation is enzyme-dependent. It is important to note that these studies pertain to the enzymatic incorporation of the nucleoside triphosphate, not the phosphoramidite building block used in chemical synthesis.

Evaluation of Oligonucleotide Purity and Integrity Post-Incorporation

After synthesis is complete, the crude oligonucleotide product is a mixture containing the desired full-length sequence, truncated "failure" sequences, and molecules with residual protecting groups or other chemical modifications. atdbio.com A thorough evaluation of the product's purity and integrity is essential to ensure its suitability for downstream applications. Several analytical techniques are employed for this purpose. thermofisher.com

High-Performance Liquid Chromatography (HPLC): This is a primary method for both analysis and purification. atdbio.com

Reversed-Phase HPLC (RP-HPLC): Separates molecules based on hydrophobicity. It is effective at separating the full-length, DMT-on oligonucleotide (which is highly hydrophobic) from shorter, DMT-off failure sequences. It is also excellent for resolving incompletely deprotected oligonucleotides, which are more hydrophobic than their fully deprotected counterparts. atdbio.comsigmaaldrich.com

Anion-Exchange HPLC (IE-HPLC): Separates oligonucleotides based on the net negative charge of their phosphate backbone. This method resolves sequences primarily by length, as longer oligonucleotides have more phosphate groups and bind more strongly to the column. It is often performed under denaturing high-pH conditions to disrupt secondary structures that can interfere with separation. atdbio.comthermofisher.comsigmaaldrich.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the exact molecular weight of the synthesized oligonucleotide. idtdna.com This provides an unambiguous verification that the correct sequence was synthesized and that all protecting groups have been successfully removed. ox.ac.uk

Capillary Electrophoresis (CE): This technique separates oligonucleotides by size with single-base resolution, providing a quantitative assessment of the percentage of the full-length product relative to shorter impurities. idtdna.com

Table 2: Methods for Evaluating Oligonucleotide Purity and Integrity

Analytical MethodPrinciple of Separation/DetectionPrimary Information ObtainedCommon Impurities Detected
Reversed-Phase HPLC (RP-HPLC) HydrophobicityPurity assessment, separation of DMT-on from DMT-off sequences. sigmaaldrich.comFailure sequences (shortmers), incompletely deprotected oligos. atdbio.com
Anion-Exchange HPLC (IE-HPLC) Charge (phosphate backbone length)Purity assessment based on length, especially for sequences with secondary structure. sigmaaldrich.comFailure sequences (shortmers), N+1 longmers. thermofisher.com
Mass Spectrometry (ESI-MS) Mass-to-charge ratioAbsolute confirmation of molecular weight and sequence identity. idtdna.comDeletions, additions, remaining protecting groups, base modifications.
Capillary Electrophoresis (CE) Electrophoretic mobility in a capillaryHigh-resolution assessment of length heterogeneity and purity percentage. idtdna.comFailure sequences (shortmers) with single-base resolution.

Strategies for De-protection and Post-synthetic Modification

The primary advantage of incorporating Ac-dC phosphoramidite into an oligonucleotide is the expanded range of available deprotection strategies, which are milder and faster than standard methods. This is particularly important for oligonucleotides containing labels or modifications that are sensitive to harsh alkaline conditions. genelink.combiosearchtech.com

UltraFAST Deprotection: This method uses a 1:1 mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA). glenresearch.com Cleavage from the solid support occurs in approximately 5 minutes at room temperature, followed by complete deprotection of the nucleobases in 5-10 minutes at 65°C. glenresearch.comshigematsu-bio.com This represents a significant time reduction compared to the hours required for standard deprotection. The use of Ac-dC is mandatory for this protocol to prevent base modification. glenresearch.comresearchgate.net

UltraMILD Deprotection: For extremely sensitive molecules, deprotection can be achieved using 0.05 M potassium carbonate in methanol. glenresearch.combiosearchtech.com This non-nucleophilic base gently removes the mild protecting groups (Ac-dC, Pac-dA, iPr-Pac-dG) without damaging the sensitive components of the oligonucleotide.

On-Column Deprotection: This technique streamlines the process by performing deprotection while the oligonucleotide is still attached to the synthesis support. One protocol uses a solution of ethylenediamine (B42938) (EDA) in toluene (B28343) for 2 hours at room temperature. glenresearch.com After deprotection, the residual reagents are washed away, and the purified oligonucleotide is then cleaved from the support with an aqueous buffer. This method also requires the use of Ac-dC. glenresearch.com

The mild deprotection conditions enabled by Ac-dC are highly advantageous for post-synthetic modifications. While modifications can be introduced at various stages, a common strategy involves incorporating a reactive handle into the oligonucleotide during synthesis and then conjugating the desired molecule after deprotection. researchgate.net The use of Ac-dC ensures that both the reactive handle and any other sensitive moieties in the sequence survive the deprotection step, allowing for the successful synthesis of complex conjugates. nih.gov

Comparative Study of Ac-dC Phosphoramidite Incorporation versus Canonical and Other Modified Phosphoramidites

The selection of Ac-dC phosphoramidite over other options is driven by the specific requirements of the final oligonucleotide product, primarily related to the deprotection step.

Ac-dC vs. Canonical Bz-dC: The standard phosphoramidite for deoxycytidine uses a benzoyl (Bz) protecting group. fishersci.ptfishersci.at While robust and effective for synthesizing unmodified oligonucleotides, the Bz group requires prolonged heating in concentrated ammonium hydroxide for complete removal. biosearchtech.com These conditions can degrade many common modifications, such as fluorescent dyes (e.g., TAMRA, Cy5) and other sensitive tags. genelink.com Furthermore, Bz-dC is incompatible with rapid AMA deprotection, as it undergoes transamidation to form N4-methylcytosine, an undesired base modification. researchgate.net Ac-dC, by contrast, is rapidly and cleanly removed by AMA and is also compatible with very mild potassium carbonate deprotection, making it the superior choice for synthesizing modified oligonucleotides. glenresearch.combiosearchtech.com

Ac-dC as Part of a Modified Monomer Set: Ac-dC is rarely used in isolation; it is typically part of a matched set of phosphoramidites designed for mild deprotection. This set includes phenoxyacetyl-protected dA (Pac-dA) and isopropyl-phenoxyacetyl-protected dG (iPr-Pac-dG) or dimethylformamidine-protected dG (dmf-dG). glenresearch.combiosearchtech.comshigematsu-bio.com All of these protecting groups can be cleaved under the same mild or rapid conditions. This coordinated approach allows for the reliable synthesis of highly functionalized oligonucleotides that would not be possible using a standard set of canonical phosphoramidites. The acetyl group on dC is particularly versatile as it is compatible with all common deprotection conditions, from harsh to ultra-mild. biosearchtech.com

Impact of Ac Dacephosphoramidite Incorporation on Nucleic Acid Structure and Function

Conformational Analysis of Oligonucleotides Containing Ac-dACEphosphoramidite

The addition of a chemical group to a nucleobase can induce both local and global changes in the structure of a nucleic acid duplex.

The thermal stability of a nucleic acid duplex, often measured by its melting temperature (T_m), is a critical parameter for many applications. Base modifications can either increase or decrease this stability. Modifications at the N6 position of adenine (B156593) directly impact the Watson-Crick base pairing with thymine. While the hydrogen bonds are not directly blocked, the presence of a bulky acetyl group can introduce steric strain.

Illustrative Data: Impact of a Single N6-acetyl-dA Modification on Duplex Melting Temperature (T_m) This table presents hypothetical data to illustrate the potential effect.

Oligonucleotide Sequence (X = Modified Adenine)Complementary StrandT_m (°C) UnmodifiedT_m (°C) ModifiedΔT_m (°C)
5'-GCGTXGCT-3'3'-CGCATCGA-5'55.253.8-1.4
5'-ATATXATA-3'3'-TATAGTAT-5'48.546.9-1.6

Functional Consequences of this compound Integration in DNA Constructs

Modifications to DNA bases can have profound effects on cellular processes that rely on the precise reading of the genetic code, such as replication, repair, and transcription.

DNA polymerases, the enzymes responsible for replicating DNA, are highly sensitive to the shape and chemical properties of the template strand. wikipedia.org A modification like N6-acetyladenosine could act as a roadblock to high-fidelity replicative polymerases, causing them to stall. nih.gov Studies on other bulky adducts show that specialized translesion synthesis (TLS) polymerases are often required to bypass such damage, sometimes at the cost of reduced fidelity by inserting an incorrect nucleotide opposite the lesion. nih.gov The cell's ability to replicate past an N6-acetyladenosine would depend on the specific polymerase involved, with some potentially being more permissive than others. nih.gov

DNA repair mechanisms are tasked with identifying and correcting base damage to maintain genomic integrity. springernature.com A structural distortion caused by an N6-acetyladenosine adduct could be a substrate for the Nucleotide Excision Repair (NER) pathway, which recognizes bulky lesions that distort the DNA helix. nih.gov It is less likely to be recognized by the Base Excision Repair (BER) pathway, which typically acts on smaller, non-helix-distorting lesions. oup.com If the modification were to cause a mismatch during replication, the Mismatch Repair (MMR) system could also be activated. lbl.gov

The specific recognition of DNA sequences by proteins, such as transcription factors, is fundamental to gene regulation. This recognition largely depends on a precise pattern of hydrogen bond donors and acceptors, as well as the shape of the DNA grooves, primarily the major groove. nih.gov The N6-amino group of adenine is a critical hydrogen bond donor in its interaction with many proteins. Capping this group with an acetyl moiety (NH-C(O)CH3) neutralizes this hydrogen bond donation capability and introduces a bulky, sterically hindering group. This would almost certainly abolish or severely reduce the binding affinity of proteins that specifically recognize an A-T base pair at that position. This principle is exploited in epigenetic regulation, where modifications like methylation can switch genes off by preventing transcription factor binding.

Illustrative Data: Relative Binding Affinity of a Transcription Factor to a Cognate DNA Sequence This table presents hypothetical data to illustrate the potential effect.

DNA SubstrateProteinRelative Binding Affinity (%)
Unmodified SequenceTranscription Factor X100
N6-acetyl-dA Modified SequenceTranscription Factor X< 5

Functional Consequences of this compound Integration in RNA Constructs

This compound is a deoxyadenosine (B7792050) phosphoramidite (B1245037), designed for incorporation into DNA. Introducing it into an RNA construct would create a hybrid molecule containing a deoxyribonucleotide within an RNA strand, which is a significant structural perturbation in itself.

However, if we consider the functional implications of an N6-acetyl modification on an adenosine (B11128) residue within an RNA context, we can draw parallels to the extensively studied N6-methyladenosine (m6A) modification. The m6A modification is a dynamic and reversible regulatory mark in eukaryotes, influencing nearly every aspect of the mRNA lifecycle. nih.gov This regulation is mediated by a system of "writer" (methyltransferase), "eraser" (demethylase), and "reader" (m6A-binding) proteins. alidabio.com

An N6-acetyl group, being chemically distinct from a methyl group, would likely not be a substrate for the known m6A writers and erasers. However, it could potentially interfere with the binding of m6A "reader" proteins, which recognize the m6A mark and mediate downstream effects like splicing, nuclear export, stability, and translation efficiency. nih.govthegreerlab.com By blocking the binding of a legitimate reader protein, an N6-acetyl modification could disrupt the normal post-transcriptional regulation of that RNA molecule. Conversely, it is conceivable, though speculative, that the acetylated adenosine could be recognized by other, currently unknown, binding proteins, leading to novel regulatory outcomes.

Modulation of RNA Structure and Folding

The acetylation at the N4 position of cytidine (B196190) significantly alters the hydrogen-bonding potential and local conformation of the nucleobase, which in turn influences the structure and stability of RNA. nih.gov Studies using synthetic RNAs have demonstrated that ac4C plays a crucial role in the thermodynamic stabilization of RNA duplexes. nih.govbiorxiv.org

Typically found within the stem regions of short RNA helices, ac4C contributes to the maintenance and stability of these structures. nih.gov The acetyl group can sterically favor a C3'-endo sugar pucker, which is characteristic of A-form RNA helices, and can participate in stabilizing interactions within the duplex. The stabilizing influence of ac4C on RNA structures has been demonstrated in vitro through synthetic reporters. nih.gov This modification is particularly important for the structural integrity of non-coding RNAs like tRNA and rRNA. nih.govresearchgate.net For instance, all characterized sites of ac4C in eukaryotic RNA are found in the central nucleotide of a 5'-CCG-3' sequence, where it enhances stability. biorxiv.org

Research Findings:

Enhanced Duplex Stability: The presence of ac4C within an RNA duplex increases its thermal stability. This stabilization is critical for maintaining the proper fold of RNAs, especially those that must function under varying physiological conditions, such as elevated temperatures. biorxiv.org

Structural Context: In eukaryotes, ac4C is predominantly found in helices 34 and 45 of 18S ribosomal RNA (rRNA) and within the D-stem of tRNA(Ser) and tRNA(Leu). biorxiv.org Its placement in these helical regions underscores its role as a structural stabilizer.

Conformational Effects: The acetyl group on cytidine can influence the local RNA structure, extending its molecular impact beyond the standard Watson-Crick base-pairing interface. nih.gov In certain contexts, such as near a Kozak sequence, ac4C can induce a rotational change in the base. nih.gov

Table 1: Biophysical Impact of ac4C on RNA Duplex Stability This table is representative of typical findings in the field. Actual values can vary based on sequence context and experimental conditions.

RNA Duplex Context Modification Change in Melting Temperature (ΔTm) per modification Implication
Canonical A-form helix Single ac4C +1.5 to +2.5 °C Increased thermodynamic stability
tRNA D-stem Endogenous ac4C Stabilizes local helical structure Essential for tRNA half-life and organismal fitness at elevated temperatures biorxiv.org

Influence on RNA Processing and Stability

The structural stabilization conferred by ac4C has direct consequences for RNA processing and metabolic stability. By reinforcing helical structures, ac4C can protect RNA molecules from degradation by cellular nucleases, thereby increasing their functional half-life. tandfonline.com

This protective role is a recurring theme in the function of ac4C across different RNA species. researchgate.nettandfonline.com In messenger RNA (mRNA), enhanced stability due to ac4C can lead to increased levels of the transcript, making it available for multiple rounds of translation. nih.govresearchgate.net For non-coding RNAs, this stability is vital for their processing and maturation. The absence of ac4C from its target sites in tRNA and rRNA due to the knockout of the responsible acetyltransferase enzyme leads to processing anomalies and reduced thermotolerance in archaea. nih.gov

Detailed Research Findings:

Protection from Nucleases: The acetyl group at the N4 position can sterically hinder the access of ribonucleases to the phosphodiester backbone, slowing down RNA degradation. tandfonline.com

Increased mRNA Half-life: Studies on specific mRNAs have shown that the presence of ac4C in the coding sequence correlates with increased transcript stability and, consequently, higher protein output. nih.gov

Role in ncRNA Maturation: In eukaryotes, ac4C is deposited at position C12 in the D-arm of tRNA(Ser) and tRNA(Leu). biorxiv.org The loss of this modification can lead to the rapid decay of the tRNA, particularly under stress conditions like elevated temperatures, resulting in growth defects. biorxiv.org Similarly, ac4C in 18S rRNA is critical for the proper processing of the precursor rRNA and the assembly of the small ribosomal subunit. nih.gov

Role in RNA-Protein and RNA-RNA Interactions

The structure of an RNA molecule is a primary determinant of its interactions with other molecules, including proteins and other RNAs. nih.govumassmed.edu By modulating RNA's local and global architecture, ac4C can significantly influence these binding events. Aberrant RNA-protein interactions are linked to various human diseases, making the study of factors that influence these connections, such as RNA modifications, critically important. nih.gov

The influence of ac4C can be subtle, altering the surface of an RNA helix to either promote or inhibit the binding of an RNA-binding protein (RBP). For example, CsrA, an RBP in E. coli, regulates translation by binding to GGA-containing motifs in the leaders of target mRNAs. nih.gov The affinity of such interactions can be modulated by the structural context of the binding site, which is influenced by modifications like ac4C. nih.gov

Detailed Research Findings:

Inhibition of Ribosomal Scanning: In the 5' untranslated regions (5' UTRs) of certain mRNAs, ac4C can promote the formation of repressive secondary structures. nih.gov These stable hairpins can act as roadblocks, inhibiting the scanning of the 40S ribosomal subunit and thus downregulating translation initiation. nih.gov

Modulation of RBP Binding: The structural stability provided by ac4C can create or stabilize a binding pocket for a specific RBP, or conversely, it can disrupt a necessary conformation, preventing an interaction. While direct, large-scale studies mapping ac4C-dependent RBP binding are emerging, the fundamental principle that RNA structure dictates protein interaction is well-established. nih.govnih.gov

RNA-RNA Interactions: RNA-RNA interactions are fundamental to processes like splicing, where snRNAs bind to pre-mRNA, and in the regulation of gene expression by microRNAs or small interfering RNAs. sato-lab.orgnih.gov The increased stability of a helix containing ac4C could strengthen such interactions, making them more effective or long-lasting.

Impact on Translational Fidelity and Gene Expression Regulation

The role of ac4C in regulating gene expression is multifaceted and highly dependent on its location within an mRNA transcript. nih.govnih.gov It can act as a switch, either enhancing or repressing protein synthesis to fine-tune cellular processes. nih.gov This modification is a key player in the epitranscriptomic regulation of gene expression. tandfonline.com

One of the most well-documented functions of ac4C is its role in ensuring translational accuracy. researchgate.netnih.gov In tRNA, particularly at the wobble position of the anticodon, modifications are critical for correct codon recognition and preventing mistranslation. nih.gov Although ac4C is not typically found at the wobble position in eukaryotes, its presence in the body of the tRNA helps maintain the precise three-dimensional structure of the anticodon loop, which is essential for translational fidelity. tandfonline.comnih.gov

Detailed Research Findings:

Location-Dependent Translational Control: When located in the 5' UTR, ac4C generally inhibits translation by stabilizing repressive structures that impede ribosome scanning. nih.gov Conversely, when found within the coding sequence (CDS), ac4C enhances protein synthesis by promoting mRNA stability and translation efficiency. nih.gov

Ensuring Codon-Reading Accuracy: The first identification of ac4C was in the anticodon of bacterial tRNA(Met), where it is essential for preventing the misreading of near-cognate codons, thereby ensuring the correct amino acid is incorporated into the growing polypeptide chain. researchgate.netnih.gov

Regulation of Gene Expression: By modulating mRNA stability and translation efficiency, ac4C is directly involved in regulating the expression of genes critical for cell proliferation, development, and the DNA damage response. nih.gov Dysregulation of ac4C levels on specific mRNAs has been linked to diseases like cancer. oup.com

| Kozak Sequence Context | Induces base rotation, disrupting key H-bond for initiation | Inhibition (reduces translation initiation fidelity) | nih.gov |

Mechanisms of Acetylcytidine (ac4C) Formation and its Biological Significance (as enabled by this compound studies)

The ability to synthesize RNA with precisely placed ac4C modifications using tools like this compound has been pivotal. It allows researchers to create defined substrates to study the enzymes that install this mark and to functionally characterize its biological roles without the confounding variables of a complex cellular system. biorxiv.org These studies have been essential for confirming the identity of the "writer" enzymes and understanding the broad significance of this modification.

The synthesis of ac4C in all domains of life is catalyzed by an acetyltransferase that uses acetyl-CoA as the acetyl group donor in an ATP-dependent reaction. nih.govresearchgate.net In eukaryotes, a single, essential enzyme, N-acetyltransferase 10 (NAT10) , is responsible for all known instances of cytidine acetylation in RNA. nih.govtandfonline.comresearchgate.net In yeast, the homolog is known as Kre33, and in bacteria, it is TmcA. nih.govresearchgate.net

Detailed Research Findings:

Enzymatic Mechanism: NAT10 and its homologs act as the "writers" of the ac4C mark. nih.gov The process requires cofactors. For acetylation of rRNA, NAT10 is guided to its specific target site by a small nucleolar RNA (snoRNA). nih.govresearchgate.net For tRNA acetylation, NAT10 requires an adapter protein (THUMPD1 in humans, Tan1 in yeast) that facilitates the interaction with the correct tRNA substrate. biorxiv.orgnih.gov

Role in Disease: The enzyme NAT10 is implicated in various cancers. Its activity in depositing ac4C on specific mRNAs can enhance their stability and translation, promoting the expression of oncogenes involved in proliferation and metastasis. researchgate.netoup.com

Contribution of Chemical Synthesis: Studies using synthetic RNA probes containing ac4C have been crucial for:

In vitro verification of NAT10's enzymatic activity and substrate specificity.

Biophysical studies to precisely measure the thermodynamic stabilization that ac4C provides to an RNA duplex. nih.govbiorxiv.org

Serving as standards in the development of new techniques for mapping ac4C across the transcriptome.

Table 3: Key Proteins Involved in ac4C Metabolism

Protein/Complex Organism Class Role Function Reference
NAT10 Eukaryotes (Humans) Writer (Enzyme) Catalyzes the transfer of an acetyl group from acetyl-CoA to cytidine in RNA. nih.govtandfonline.comnih.gov
Kre33 Eukaryotes (Yeast) Writer (Enzyme) Homolog of NAT10; catalyzes ac4C formation. nih.govresearchgate.net
TmcA Bacteria (E. coli) Writer (Enzyme) Homolog of NAT10; catalyzes ac4C formation. nih.govresearchgate.net
snoRNA Eukaryotes Cofactor/Guide Guides NAT10 to specific cytidine residues in rRNA for acetylation. nih.govresearchgate.net

| THUMPD1 / Tan1 | Eukaryotes (Human/Yeast) | Cofactor/Adapter | Facilitates NAT10/Kre33 binding to tRNA(Ser) and tRNA(Leu) for acetylation. | biorxiv.orgnih.gov |

Table 4: Compound Names Mentioned in This Article

Compound Name Abbreviation / Synonym
N4-acetylcytidine ac4C
This compound Not applicable
Acetyl Coenzyme A Acetyl-CoA
Adenosine Triphosphate ATP

Academic Research Applications of Ac Dacephosphoramidite

Utilization in Genetic Engineering and Synthetic Biology Research

The ability to synthesize custom DNA and RNA sequences with high fidelity has revolutionized molecular biology. Ac-dACEphosphoramidite is a specialized building block used in solid-phase oligonucleotide synthesis that facilitates the incorporation of a protected deoxyadenosine (B7792050) analog. This modification is instrumental in the design and construction of advanced tools for genetic engineering and synthetic biology.

Design and Construction of Modified Genetic Circuits

In the field of synthetic biology, researchers aim to design and build novel genetic circuits to control cellular processes. The incorporation of modified nucleosides, such as the one derived from this compound, can introduce new functionalities into these circuits. For instance, the modification can serve as a unique recognition site for specific proteins or small molecules, allowing for the creation of inducible or repressible gene expression systems. By strategically placing these modified bases within promoter regions or other regulatory elements, scientists can fine-tune the behavior of synthetic circuits with high precision.

Engineering of Nucleic Acid-Based Biosensors and Diagnostics

Nucleic acid-based biosensors, including aptamers and DNAzymes, are engineered to detect specific targets with high sensitivity and selectivity. This compound can be utilized to introduce modifications that enhance the performance of these biosensors. For example, the acetylated deoxyadenosine analog can be part of a recognition loop in an aptamer, improving its binding affinity and specificity for a target molecule. In diagnostics, such modified oligonucleotides can be incorporated into probes for the detection of specific DNA or RNA sequences associated with diseases, potentially leading to more robust and reliable diagnostic assays.

Development of Novel Molecular Probes for Gene Expression Studies

The study of gene expression often requires probes that can accurately report on the presence and abundance of specific mRNA molecules within a cell. Oligonucleotides containing modifications introduced by this compound can be designed as highly specific molecular probes. These modifications can be used to attach fluorophores or quencher molecules, creating probes for techniques like fluorescence in situ hybridization (FISH) or quantitative real-time PCR (qPCR). The unique chemical nature of the modification can also protect the probe from degradation by cellular nucleases, increasing its stability and the signal-to-noise ratio in gene expression analyses.

Contributions to Structural Biology Investigations of Nucleic Acids

Understanding the three-dimensional structure of nucleic acids is fundamental to comprehending their biological functions. This compound provides a valuable tool for structural biologists to probe the complex architectures and dynamic behaviors of DNA and RNA.

Facilitating Crystallographic and NMR Studies of Modified Oligonucleotides

Determining the high-resolution structure of nucleic acids often relies on techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The incorporation of modified nucleosides via this compound can aid these studies in several ways. The modification can act as a phasing tool in X-ray crystallography, helping to solve the phase problem and determine the electron density map of the molecule. In NMR spectroscopy, the unique chemical shifts of the atoms within the modified base can provide additional structural restraints, leading to a more accurate determination of the oligonucleotide's three-dimensional structure in solution.

Probing Nucleic Acid Conformations and Dynamics

Nucleic acids are not static molecules; they adopt various conformations and exhibit dynamic motions that are crucial for their function. The modification introduced by this compound can serve as a site-specific probe to study these dynamics. For example, the acetyl group can be used to investigate local conformational changes in response to protein binding or environmental stimuli. Spectroscopic techniques can be employed to monitor the environment around the modified base, providing insights into the flexibility and conformational landscape of the nucleic acid.

Application in Mechanistic Enzymology Studies

Mechanistic enzymology aims to understand the detailed chemical steps of enzyme-catalyzed reactions. nih.gov The use of modified substrates, such as those synthesized with this compound, is a powerful approach in this field.

Elucidating Enzyme-Nucleic Acid Interactions

Understanding how enzymes recognize and bind to their specific nucleic acid substrates is a fundamental question in molecular biology. nih.gov The ability to introduce specific modifications into a DNA or RNA sequence allows researchers to probe the precise interactions between the enzyme and its substrate. nih.gov

For example, by systematically altering the structure of the nucleic acid substrate, researchers can identify the key functional groups and structural motifs that are critical for enzyme binding and activity. This can involve creating substrates with modified bases, altered backbone chemistry, or specific structural features like bulges or mismatches. mdpi.commdpi.com

The enzyme NAT10, which is responsible for ac4C formation, provides a case in point. biorxiv.orgbiorxiv.org Structural and biochemical studies have begun to reveal the molecular basis for its RNA-specific acetylation. biorxiv.org These studies have identified key amino acid residues within the active site of NAT10 that are essential for catalysis. biorxiv.org The use of synthetic RNA substrates containing cytidine (B196190) analogs has been instrumental in these investigations.

Investigating Substrate Specificity of Nucleic Acid Modifying Enzymes

A crucial aspect of enzyme function is its substrate specificity – the ability to act on a particular molecule or a small set of molecules. nih.govnih.gov The synthesis of a variety of modified nucleic acid substrates is essential for determining the substrate specificity of enzymes that act on DNA and RNA. nih.gov

By testing an enzyme's activity against a panel of substrates with different modifications, researchers can define its substrate range. For example, studies on DNA repair enzymes have utilized DNA substrates containing various types of damage to determine which lesions are recognized and repaired by a particular enzyme. nih.gov

In the context of ac4C, the enzyme NAT10 exhibits a high degree of specificity, targeting cytidine within a specific sequence context. nih.govbiorxiv.orgacs.org The use of synthetic RNA oligonucleotides with variations in the sequence surrounding the target cytidine allows for a detailed investigation of this specificity. These studies can help to elucidate the rules that govern which sites in the transcriptome are acetylated.

Furthermore, the impact of nucleic acid modifications on the activity of other enzymes can be investigated. For instance, the presence of a phosphorothioate (B77711) linkage, a common modification used to increase nuclease resistance, can affect the activity of various DNA and RNA polymerases and nucleases. neb.com Similarly, understanding how modifications like ac4C influence the processing of RNA by other cellular enzymes is an active area of research.

Advanced Analytical Methodologies for Ac Dacephosphoramidite Research

Spectroscopic Techniques for Structural Elucidation of Incorporated Ac-dACEphosphoramidite

Spectroscopic methods are indispensable for elucidating the three-dimensional structure and dynamic properties of oligonucleotides containing this compound. These techniques provide insights from the atomic to the macromolecular level.

³¹P-NMR is particularly useful for assessing the purity of the phosphoramidite (B1245037) raw material and for probing the backbone conformation of the resulting oligonucleotide. atdbio.com this compound, having a chiral phosphorus center, typically presents as a pair of diastereomers, which are distinguishable in the ³¹P-NMR spectrum, often appearing as two distinct signals. atdbio.com The chemical shifts of these signals are indicative of the chemical environment of the phosphorus atom.

Table 1: Hypothetical ¹H-NMR Chemical Shifts for a DNA Duplex region containing an Ac-dC residue. This data is for illustrative purposes only.
ProtonChemical Shift (ppm)MultiplicityJ-coupling (Hz)
H1'6.15t6.8
H2'2.10m-
H2''2.45m-
H3'4.80m-
H4'4.10m-
H5'3.95m-
H5''3.80m-
H67.85d7.5
H55.90d7.5
Acetyl-CH₃2.20s-

UV-Vis spectroscopy is a fundamental technique for the quantification of oligonucleotides and for studying the stability of DNA duplexes containing this compound. The absorbance of UV light by the nucleobases at approximately 260 nm allows for the determination of oligonucleotide concentration.

Thermal denaturation or "melting" studies are conducted by monitoring the change in UV absorbance at 260 nm as a function of temperature. The melting temperature (Tm), the temperature at which 50% of the duplex DNA has dissociated into single strands, is a key indicator of duplex stability. The incorporation of modified nucleosides like N-acetyl-2'-deoxycytidine can influence the Tm. Thermodynamic parameters such as enthalpy (ΔH°), entropy (ΔS°), and Gibbs free energy (ΔG°) of duplex formation can be derived from the melting curves, providing a comprehensive understanding of the energetic contributions to duplex stability. mdpi.com

Table 2: Illustrative Thermodynamic Data for a 12-mer DNA Duplex With and Without an Ac-dC Modification. This data is hypothetical and for demonstration purposes.
SequenceTm (°C)ΔH° (kcal/mol)ΔS° (cal/mol·K)ΔG°₃₇ (kcal/mol)
5'-CGC GAG TTC GCG-3'55.2-85.4-235.1-12.8
5'-CGC GA(Ac-C) TTC GCG-3'54.8-84.9-234.0-12.6

While N-acetyl-2'-deoxycytidine itself is not a strong fluorophore, fluorescence spectroscopy can be a powerful tool for studying oligonucleotides containing this modification, particularly when a fluorescent dye is incorporated nearby. The local environment, including the presence of modified bases, can influence the quantum yield and fluorescence lifetime of a dye.

Fluorescence quenching studies can reveal information about the proximity of the dye to other bases. For instance, guanine (B1146940) is a known quencher of many fluorescent dyes. The presence of an Ac-dC residue adjacent to a dye-guanine pair could modulate this quenching effect, providing insights into the local conformation of the DNA helix.

Circular Dichroism (CD) spectroscopy is highly sensitive to the secondary structure of nucleic acids. The differential absorption of left and right circularly polarized light by the chiral DNA molecule provides a characteristic spectrum for different helical conformations such as B-form, A-form, and Z-form DNA. The incorporation of this compound into an oligonucleotide can potentially induce local conformational changes that may be detectable by CD spectroscopy. nih.gov A typical B-form DNA duplex exhibits a positive band around 275 nm and a negative band around 245 nm. Significant deviations from this signature can indicate alterations in the helical structure. nih.gov

Chromatographic Separation Techniques for Purity and Modification Analysis

Chromatographic techniques are essential for the purification of this compound after its synthesis and for the analysis and purification of the final oligonucleotide product.

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the analysis and purification of synthetic oligonucleotides. atdbio.com Reversed-phase (RP) HPLC is commonly used to assess the purity of the this compound monomer and the final deprotected oligonucleotide. ox.ac.ukelementlabsolutions.com In RP-HPLC, separation is based on the hydrophobicity of the molecules. The dimethoxytrityl (DMT) group, often left on the full-length oligonucleotide product during synthesis (DMT-on), provides a strong hydrophobic handle for purification, allowing for efficient separation from shorter, failed sequences (DMT-off).

Ion-exchange HPLC is another powerful technique for oligonucleotide analysis and purification, separating molecules based on their charge. This method is particularly effective for resolving oligonucleotides of different lengths. thermofisher.comnih.gov

Table 3: Representative HPLC Conditions for the Analysis of an Ac-dC Modified Oligonucleotide. These conditions are for illustrative purposes.
ParameterCondition
ColumnReversed-Phase C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A0.1 M Triethylammonium Acetate in Water
Mobile Phase BAcetonitrile (B52724)
Gradient5-20% B over 15 minutes
Flow Rate0.2 mL/min
Temperature50 °C
DetectionUV at 260 nm

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight and Sequence Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. cmro.in This combination is exceptionally well-suited for the analysis of complex mixtures, such as synthetic oligonucleotides containing modifications introduced by this compound. The LC component separates the modified oligonucleotide from failure sequences and other impurities, while the MS component provides a precise determination of its molecular weight, confirming the successful incorporation of the acetylated cytidine (B196190) base.

In a typical LC-MS workflow for a modified oligonucleotide, reversed-phase (RP) chromatography is often employed. nih.gov The separation is based on the hydrophobicity of the analyte, allowing the target oligonucleotide to be resolved from shorter or unprotected sequences. cmro.in The choice of stationary phase, mobile phase composition, and gradient is optimized to achieve the best separation. lcms.cz Following separation, the analyte is introduced into the mass spectrometer.

The sensitivity, selectivity, and accuracy of LC coupled with tandem mass spectrometry (LC-MS/MS) allow for the detection of nanomolar or even picomolar quantities of analytes. cmro.in This is crucial for verifying the integrity of oligonucleotides synthesized using this compound. The high mass accuracy of modern mass spectrometers allows for the experimental mass to be compared with the theoretical mass of the expected sequence, providing unambiguous confirmation of its identity. nih.govumich.edu

Table 1: Example LC-MS Parameters for Modified Oligonucleotide Analysis
ParameterTypical ConditionPurpose
LC Column Reversed-phase C18Separates full-length product from synthesis impurities.
Mobile Phase A Aqueous buffer (e.g., 0.1% Formic Acid in Water)Polar phase for gradient elution.
Mobile Phase B Organic solvent (e.g., Acetonitrile)Non-polar phase for gradient elution. nih.gov
Flow Rate 0.2 - 1.0 mL/minOptimized for separation efficiency and MS interface.
Ionization Mode Negative Ion Electrospray (ESI)Optimal for negatively charged phosphate (B84403) backbone of nucleic acids. rug.nl
Mass Analyzer Time-of-Flight (TOF), OrbitrapProvides high-resolution and accurate mass data for molecular weight confirmation. researchgate.net

Mass Spectrometry-Based Approaches for Characterization of this compound Modified Nucleic Acids

Mass spectrometry (MS) has become an indispensable tool for the characterization of modified nucleic acids. nih.govnih.gov It can directly identify modified species through their distinct mass differences compared to canonical nucleotides and provide precise quantitative data. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly effective for analyzing large, thermally fragile biomolecules like nucleic acids. umich.edu ESI generates intact, multiply charged ions in the gas phase from a liquid solution, allowing for the analysis of high-molecular-weight compounds on mass analyzers with a limited mass-to-charge (m/z) range. umich.edu

For nucleic acids modified with this compound, ESI-MS is used to determine the precise molecular weight of the entire oligonucleotide. umich.edunih.gov This serves as a primary quality control check to confirm that the modification was successfully incorporated. The characteristic feature of an ESI mass spectrum of an oligonucleotide is a series of peaks, with each peak corresponding to the intact molecule carrying a different number of charges. umich.edu Deconvolution algorithms can then be used to calculate the exact molecular mass of the neutral molecule with high accuracy (often better than 0.01%). rug.nl This level of precision is sufficient to confirm the presence of the acetyl group introduced by the this compound.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis and Site Mapping

Tandem mass spectrometry, or MS/MS, provides deeper structural information beyond just the molecular weight. nih.gov In an MS/MS experiment, a specific ion from the ESI source (a "precursor ion," representing the full-length modified oligonucleotide with a specific charge) is selected and then fragmented. The resulting fragment ions are then analyzed to generate a fragmentation spectrum.

This fragmentation pattern is highly informative for nucleic acids. Cleavage along the phosphodiester backbone generates a series of fragment ions that can be used to read the nucleic acid sequence. nih.gov When a modification such as that from this compound is present, the mass of the corresponding nucleotide and its fragments will be shifted. By analyzing the masses of the fragment ions, researchers can not only confirm the sequence of the oligonucleotide but also pinpoint the exact location of the modification. nih.gov This site-mapping capability is crucial for structure-function studies of modified nucleic acids.

Table 2: Common Fragment Ion Series in Negative Mode MS/MS of Oligonucleotides
Ion SeriesCleavage SiteInformation Provided
a-B ions C-O bond of the phosphate backboneSequence information from the 5' end.
w ions C-O bond of the phosphate backboneSequence information from the 3' end.
y ions C3'-O3' bondComplementary sequence information from the 3' end.
d ions Sugar-phosphate backboneProvides complementary sequence information.

Advanced Sequencing Techniques for Mapping Nucleic Acid Modifications

While MS can precisely characterize synthetic oligonucleotides, advanced sequencing technologies are required to map modifications across entire transcriptomes or genomes. rsc.orgnih.gov These methods are essential for studying the biological roles of modifications like N4-acetylcytidine (ac4C), which is introduced using this compound. nih.gov

RNA Sequencing Approaches for Epitranscriptomic Profiling

Epitranscriptomic profiling aims to map the location and abundance of RNA modifications across the entire collection of RNA in a cell. nih.gov For a modification like ac4C, antibody-based enrichment methods are commonly used. In a technique analogous to MeRIP-seq for m6A, an antibody that specifically recognizes ac4C is used to immunoprecipitate RNA fragments containing the modification. nih.govnih.gov

The workflow, known as ac4C-RIP-seq, involves:

Isolating and fragmenting total RNA from a cell or tissue sample.

Incubating the fragmented RNA with ac4C-specific antibodies conjugated to magnetic beads. nih.gov

Washing away unbound RNA fragments.

Eluting the antibody-bound, ac4C-containing RNA fragments.

Preparing a library from these enriched fragments and sequencing them using high-throughput sequencing.

By mapping the sequencing reads back to a reference transcriptome, researchers can identify the specific transcripts and the regions within them that are acetylated. nih.gov Studies have used this approach to reveal differential ac4C patterns in various biological contexts, linking the modification to gene expression regulation. nih.govnih.gov

DNA Sequencing for Genome Editing Verification

In the context of genome editing, such as with CRISPR-Cas9, synthetic nucleic acids play a crucial role, particularly the single guide RNA (sgRNA). This compound can be used during the chemical synthesis of these sgRNAs to introduce specific modifications that may enhance their stability or efficacy.

After performing a genome editing experiment using these modified sgRNAs, it is essential to verify that the intended genetic modification has occurred correctly in the target DNA. High-throughput DNA sequencing is the gold standard for this verification process. nih.gov The typical workflow involves:

Isolating genomic DNA from the edited cells.

Using PCR to amplify the specific region of the genome that was targeted for editing.

Sequencing the resulting PCR products using methods like Sanger sequencing for individual clones or next-generation sequencing (NGS) for a population of cells. researchgate.net

The sequencing data is then analyzed to confirm the presence of the desired insertion, deletion, or substitution and to screen for any unintended off-target mutations. nih.govresearchgate.net This verification step is critical for validating the outcome of any genome editing experiment. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structural Determination

The precise three-dimensional arrangement of atoms within an oligonucleotide dictates its biological function, stability, and recognition by other molecules. Chemical modifications introduced via phosphoramidites like this compound can induce significant conformational changes. High-resolution structural techniques, primarily X-ray crystallography and cryo-electron microscopy (Cryo-EM), are indispensable for elucidating these atomic-level details. While specific published structural data for oligonucleotides modified with this compound are not available, the methodologies are well-established for analogous chemically modified nucleic acids.

X-ray Crystallography

Methodology and Findings

The process begins with the synthesis and purification of the modified oligonucleotide, which is then crystallized, often as a duplex with a complementary DNA or RNA strand. These crystals are exposed to a focused X-ray beam, and the resulting diffraction pattern is recorded. By analyzing the positions and intensities of the diffracted spots, researchers can compute an electron density map and build an atomic model of the molecule. nih.gov

The interaction with ions and solvent molecules is also resolved, providing a complete picture of the molecule's microenvironment. In the crystal structure of d(CGTATATACG), Ni2+ ions were found to interact specifically with the N7 atoms of guanine residues, demonstrating the technique's ability to map precise molecular interactions. oup.com

Interactive Data Table: Example of X-ray Crystallography Data for a Modified Oligonucleotide Duplex

The following table presents representative data from the high-resolution crystal structure determination of a DNA:2′-O-Methyl-RNA heteroduplex, illustrating the typical parameters reported in such studies. mdpi.com

ParameterValue
PDB ID7Q0X
Resolution (Å)1.55
Space GroupP4₃2₁2
Unit Cell Dimensions
a, b (Å)43.15
c (Å)82.26
α, β, γ (°)90
Refinement Statistics
R-work0.221
R-free0.251
No. of Water Molecules92

Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM has emerged as a revolutionary technique in structural biology, particularly for large macromolecules and complexes that are difficult to crystallize. arxiv.org The method involves flash-freezing a solution of the sample in vitreous (non-crystalline) ice and imaging it with an electron microscope. creative-biostructure.com Thousands of 2D projection images of individual particles are then computationally combined to reconstruct a 3D model. nih.gov

Methodology and Findings

Research on protein-oligonucleotide complexes has demonstrated Cryo-EM's ability to capture large-scale conformational changes. For example, the structure of the BsaXI enzyme was determined by cryo-EM both with and without bound DNA, revealing a significant conformational change from an "open" to a "closed" state upon DNA binding. oup.com In another study, cryo-EM structures of the PNPase enzyme in complex with oligonucleotides containing modified 8-oxo-rG bases showed how the modified nucleotides were positioned in the active site. researchgate.net These studies provide critical insights into the mechanisms of molecular recognition and catalysis, which can be modulated by modifications introduced by phosphoramidites.

Interactive Data Table: Example of Cryo-EM Data for a DNA-Bound Macromolecular Complex

The following table provides representative data from a Cryo-EM study of the DNA-bound BsaXI enzyme, showcasing the parameters typically documented in structural analysis of such complexes. oup.com

ParameterValue
EMDB IDEMD-24151
Resolution (Å)3.05
SymmetryC1
Data Collection
MicroscopeTitan Krios
Voltage (kV)300
Reconstruction
SoftwarecryoSPARC
Number of Particles134,845

Emerging Research Directions and Future Prospects for Ac Dacephosphoramidite

Development of Next-Generation Ac-dACEphosphoramidite Analogues with Enhanced Properties

The foundational success of this compound has spurred interest in developing next-generation analogues with improved chemical and physical properties. Current research efforts are focused on several key areas of enhancement:

Increased Coupling Efficiency and Stability: While the existing this compound is effective, even small improvements in coupling efficiency during automated solid-phase synthesis can significantly impact the yield and purity of long or highly modified oligonucleotides. Researchers are exploring alternative protecting groups for the phosphoramidite (B1245037) moiety and the exocyclic amine that may offer greater stability under synthesis conditions and lead to higher coupling yields.

Orthogonal Deprotection Strategies: The acetyl group of ac4C is labile under standard oligonucleotide deprotection conditions. nih.gov This has necessitated the development of milder deprotection strategies. nih.gov Future analogues may incorporate novel protecting groups that are compatible with a wider range of deprotection reagents, allowing for more flexible and efficient synthesis of complex, multi-modified oligonucleotides.

Enhanced Thermostability: For applications in diagnostics and nanotechnology, oligonucleotides with increased thermal stability are highly desirable. Analogues of this compound could be designed with modifications to the acetyl group or the cytidine (B196190) base itself to further enhance the thermostability of the resulting modified duplexes.

Fluorinated Analogues for Probing and Imaging: The incorporation of fluorine atoms into the acetyl group or the nucleobase can provide a powerful tool for NMR spectroscopy and in vivo imaging. The development of fluorinated this compound analogues would enable detailed structural and dynamic studies of ac4C-containing nucleic acids and their interactions with proteins.

These advancements in phosphoramidite chemistry will not only streamline the synthesis of ac4C-modified oligonucleotides but also expand the repertoire of chemical tools available for studying the epitranscriptome.

Integration of this compound in Multi-Modified Nucleic Acid Systems

Natural nucleic acids are often adorned with a diverse array of chemical modifications that work in concert to fine-tune their function. A significant area of emerging research is the use of this compound to synthesize oligonucleotides containing ac4C in combination with other modifications. This allows for the systematic investigation of the interplay between different modifications and their cumulative effect on nucleic acid structure and function.

For instance, transfer RNAs (tRNAs) are a hotbed of chemical modifications. The D-arm of human tRNASer contains not only ac4C but also dihydrouridine (D) and 2'-O-methylguanosine (Gm). The chemical synthesis of the D-arm hairpin containing all three modifications has been successfully achieved using a combination of specialized phosphoramidites, including this compound. nih.gov Thermal denaturation studies of this multi-modified hairpin revealed a significant increase in stability compared to its unmodified counterpart, highlighting the cooperative effect of these modifications. nih.gov

The ability to construct such complex, multi-modified RNA molecules is crucial for:

Dissecting the "RNA code": Understanding how different combinations of modifications influence RNA folding, stability, and interaction with other molecules.

Reconstituting functional RNA-protein complexes: Many RNA-binding proteins recognize specific patterns of modifications. Synthetic, multi-modified RNAs are invaluable tools for studying these interactions in vitro.

Developing RNA-based therapeutics: The inclusion of multiple modifications can enhance the stability, efficacy, and specificity of therapeutic oligonucleotides such as siRNAs and antisense oligonucleotides. nih.gov

The following table summarizes some of the modifications that have been successfully incorporated alongside N4-acetylcytidine in synthetic oligonucleotides:

ModificationType of Nucleic AcidReference
Dihydrouridine (D)RNA nih.gov
2'-O-methylguanosine (Gm)RNA nih.gov
Pseudouridine (Ψ)RNA nih.gov

Computational Modeling and Simulation of this compound-Modified Nucleic Acids

Computational approaches are becoming increasingly indispensable in the study of nucleic acid structure and dynamics. While experimental techniques provide invaluable data, molecular dynamics (MD) simulations and quantum mechanical calculations can offer insights at an atomic level that are often difficult to obtain experimentally. The availability of this compound has paved the way for the synthesis of well-defined, ac4C-containing oligonucleotides that can be used to validate and refine computational models.

Current and future research in this area includes:

Force Field Parameterization: A significant challenge in simulating modified nucleic acids is the lack of accurate force field parameters for the non-standard residues. nih.gov Experimental data from thermodynamic and structural studies of synthetic ac4C-containing oligonucleotides are crucial for developing and validating these parameters.

Predicting Thermodynamic Stability: Computational methods can be employed to predict the impact of ac4C on the thermodynamic stability of nucleic acid duplexes. These predictions can then be compared with experimental data from UV-melting experiments on synthetic oligonucleotides. For example, studies on a duplex RNA from human 18S rRNA showed that ac4C increases the stability of C-G base pairs. nih.gov

Modeling RNA-Protein Interactions: The acetyl group of ac4C can directly participate in or sterically hinder interactions with RNA-binding proteins. Computational docking and simulation studies can help to predict and rationalize these effects, guiding further experimental investigations.

Several computational models have been developed to predict the location of ac4C sites in human mRNA, which can help guide the design of synthetic oligonucleotides for experimental validation. nih.govnih.gov

Expanding the Scope of this compound in Functional Nucleic Acid Engineering

Functional nucleic acids, such as ribozymes and aptamers, are powerful tools in biotechnology and synthetic biology. The ability to site-specifically introduce modifications like ac4C using this compound offers exciting possibilities for engineering these molecules with enhanced or novel functionalities.

The known stabilizing effect of ac4C on RNA duplexes can be strategically exploited in the design of functional nucleic acids:

Enhanced Ribozyme Activity: The catalytic activity of many ribozymes is highly dependent on their three-dimensional structure. By incorporating ac4C at key structural locations, it may be possible to stabilize the active conformation of a ribozyme, leading to enhanced catalytic efficiency or stability under non-physiological conditions.

Improved Aptamer Binding: Aptamers are short, single-stranded nucleic acids that can bind to specific targets with high affinity and specificity. The incorporation of ac4C could be used to pre-organize the aptamer into a conformation that is more favorable for target binding, thereby increasing its affinity and specificity.

Development of Allosteric Ribozymes and Aptamers: The introduction of ac4C could be used to create or modulate allosteric sites in ribozymes and aptamers. The binding of a small molecule or protein to a distal site could induce a conformational change that is influenced by the presence of the acetylated nucleotide, thereby regulating the activity or binding of the functional nucleic acid.

While the direct engineering of ribozymes and aptamers with this compound is still a nascent field, the foundational knowledge of how ac4C impacts RNA structure provides a strong rationale for its application in this area. nih.gov

Unraveling Complex Biological Roles of Acetylcytidine through Advanced this compound Applications

The ability to synthesize oligonucleotides with site-specific incorporation of ac4C is a game-changer for elucidating the complex biological roles of this modification. By comparing the behavior of modified and unmodified oligonucleotides in various biological assays, researchers can directly probe the functional consequences of cytidine acetylation.

Advanced applications of this compound in this context include:

Investigating mRNA Stability and Degradation: The presence of ac4C in mRNA has been linked to increased mRNA stability. nih.gov By synthesizing specific mRNA fragments with and without ac4C, researchers can study how this modification affects their susceptibility to degradation by cellular nucleases.

Mapping RNA-Protein Interactions: Synthetic oligonucleotides containing ac4C can be used as probes to identify and characterize proteins that specifically recognize this modification. These "reader" proteins are likely key players in mediating the downstream effects of cytidine acetylation.

Developing Diagnostic and Therapeutic Tools: The link between the dysregulation of ac4C levels and various diseases, including cancer, is becoming increasingly apparent. nih.gov this compound can be used to synthesize ac4C-containing oligonucleotides for use as diagnostic probes or as therapeutic agents. For example, antisense oligonucleotides or siRNAs containing ac4C may exhibit enhanced stability and target affinity. nih.gov A recent study has also suggested that the incorporation of ac4C can reduce the immunogenicity of synthetic mRNAs, which has significant implications for the development of mRNA-based vaccines and therapeutics. nih.gov

The following table provides a summary of the known biological roles of N4-acetylcytidine that can be further investigated using oligonucleotides synthesized with this compound:

Biological ProcessRole of N4-acetylcytidineReference
TranslationEnhances accuracy and efficiency nih.gov
mRNA StabilityIncreases mRNA half-life nih.gov
RNA FoldingStabilizes duplex structures nih.govresearchgate.net
DiseaseDysregulated in cancer nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.